molecular formula C17H13ClF3N5O2 B6505866 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1421444-05-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B6505866
CAS No.: 1421444-05-4
M. Wt: 411.8 g/mol
InChI Key: NCZUSBCRWHIAST-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic small molecule characterized by:

  • Aromatic backbone: A 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide bridge.
  • Heterocyclic system: A pyrimidin-4-yloxy moiety substituted with a methyl group at position 2 and a pyrazole ring at position 4. The trifluoromethyl group and pyrimidine-pyrazole system are common in bioactive molecules due to their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O2/c1-10-23-14(26-6-2-5-22-26)8-16(24-10)28-9-15(27)25-13-7-11(17(19,20)21)3-4-12(13)18/h2-8H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUSBCRWHIAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]Acetamide

  • Key structural differences: Replaces the pyrimidin-4-yloxy group with a thieno[2,3-d]pyrimidin-2-ylsulfanyl moiety. Contains a 3-ethyl-5,6-dimethyl-4-oxo substituent on the thienopyrimidine ring.
  • Implications: The sulfur atom in the sulfanyl group may enhance lipophilicity compared to the oxygen ether linkage in the target compound.

N-[4-Chloro-2-Methyl-6-(N-Methylcarbamoyl)Phenyl]-1-(3-Chloro-2-Pyridyl)-3-Trifluoromethyl-1H-Pyrazole-5-Carboxamide

  • Key structural differences :
    • Features a pyrazole-carboxamide core instead of a pyrimidine-pyrazole system.
    • Includes a 3-chloro-2-pyridyl substituent and an N-methylcarbamoyl group.
  • The carbamoyl group may increase solubility in polar solvents compared to the acetamide bridge .

2-[5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Phenyl]-N-{2-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)Amino]-6-Hydroxyphenyl}Acetamide

  • Key structural differences: Substitutes the pyrimidine-pyrazole system with a triazole ring. Contains a difluoro-pyridinylethylamino group and a hydroxylphenyl moiety.
  • Hydroxyl and difluoro groups may improve aqueous solubility relative to the trifluoromethyl group in the target compound .

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